molecular formula C32H28F4N6O8S2 B1487320 Pantoprazole dimer CAS No. 2115779-15-0

Pantoprazole dimer

Cat. No. B1487320
M. Wt: 764.7 g/mol
InChI Key: HTDAWOKDELVUAB-UHFFFAOYSA-N
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Description

Pantoprazole is a proton pump inhibitor (PPI) that decreases the amount of acid produced in the stomach . It is used to treat certain conditions in which there is too much acid in the stomach, such as erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD) .


Synthesis Analysis

The synthesis of Pantoprazole involves the formation of a radical cation in the pH range of 5−8 . The difluoromethoxy group plays a crucial role in stabilizing the C-6 free radical, which is a prerequisite for the formation of the dimer byproduct . The synthesis of Pantoprazole RC E is reported using the benzidine rearrangement .


Molecular Structure Analysis

Pantoprazole is chemically known as 5-(difluoromethoxy)-2-[{(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole . The structure of Pantoprazole was confirmed through mass, IR, and NMR analyses .


Chemical Reactions Analysis

The oxidation of sulfide in the synthesis of Pantoprazole API has been reported for the first time . The formation of biaryls involves oxidative coupling of the aromatic rings using free-radical-forming .


Physical And Chemical Properties Analysis

Pantoprazole is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to the sodium ion .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Pantoprazole sodium, a substituted benzimidazole derivative, is an irreversible proton pump inhibitor .
    • It’s primarily used for the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) .
    • A cost-effective, scalable, and environmentally benign process is reported for the synthesis of pantoprazole sodium sesquihydrate .
    • At least two of the three main synthetic steps (coupling and oxidation) have been carried out for the first time in water, with no need to isolate and purify the intermediates .
    • This process uses minimum organic solvents, making it both economical and environment friendly .
  • Impurity Analysis

    • The monographs of European Pharmacopoeia (Ph. Eur.) and United States Pharmacopoeia (USP) specify six impurities, viz.; impurities A, B, C, D, E and F, respectively for its active pharmaceutical ingredient (API) .
    • The identification and synthesis of all impurities except impurity E are well described in the literature .
    • The prospects to the formation and controlling of impurity E up to ≤0.03% in the synthesis of pantoprazole sodium sesquihydrate (PAN) were discussed in detail for the first time .
  • Phase Transformation

    • Pantoprazole Sodium Sesquihydrate can undergo phase transformation to Pantoprazole Sodium Heterosolvate .
    • This transformation is due to the association between molecules of water and the solvent used .
    • This process is environmentally friendly and cost-effective .
  • Impurity Control

    • The formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate were discussed in detail for the first time .
    • The development of an optimal preparation procedure of dimer impurity E has been described .
    • A plausible mechanism involved in the formation of impurity E has been proposed .

Safety And Hazards

Long-term treatment with Pantoprazole may make it harder for your body to absorb vitamin B-12, resulting in a deficiency of this vitamin . Pantoprazole can cause kidney problems . Diarrhea may be a sign of a new infection . Pantoprazole may cause new or worsening symptoms of lupus .

Future Directions

Pantoprazole is usually given for up to 8 weeks at a time while your esophagus heals . It is also used to treat Zollinger-Ellison syndrome and other conditions involving excess stomach acid . Pantoprazole doses should be slowly lowered, or tapered, before discontinuing as rapid discontinuation of PPIs such as Pantoprazole may cause a rebound effect and a short term increase in hypersecretion .

properties

IUPAC Name

5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDAWOKDELVUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F4N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantoprazole dimer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pantoprazole dimer
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Reactant of Route 3
Pantoprazole dimer
Reactant of Route 4
Pantoprazole dimer
Reactant of Route 5
Pantoprazole dimer
Reactant of Route 6
Reactant of Route 6
Pantoprazole dimer

Citations

For This Compound
3
Citations
AK Awasthi, L Kumar, P Tripathi, M Golla, MA Aga… - ACS …, 2017 - ACS Publications
… The only difference between using water and organic solvents arises in the impurity profile of 5, wherein content of pantoprazole dimer impurity (8) (Scheme 2) was slightly high (0.45%) …
Number of citations: 5 pubs.acs.org
A Yari, A Zolali, K Karimian - ACS omega, 2019 - ACS Publications
… Our results demonstrate that the formation of pantoprazole dimer (RC E) is pH dependent, … A mechanism for the formation of pantoprazole dimer RC is proposed based on free-radical-…
Number of citations: 2 pubs.acs.org
J Letica, S Marković, J Zirojević… - Journal of AOAC …, 2010 - academic.oup.com
… At an early step of synthesis, which consists of the rearrangement of the starting material I, ie, pantoprazole dimer 6,6¢-bis(difluoromethoxy)-2,2¢-bis[[(3,4-dimethoxy-2- …
Number of citations: 12 academic.oup.com

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